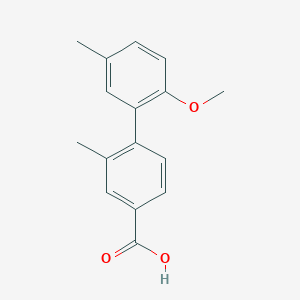
5-Chloro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% (also known as 5-chloro-3-MDPA) is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. 5-chloro-3-MDPA is a derivative of benzoic acid, and is commonly used in organic synthesis, as well as in the production of pharmaceuticals and other industrial products. This compound has a wide range of applications in the laboratory, and has been extensively studied by scientists.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-MDPA is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which can affect the metabolism of certain molecules. Additionally, 5-chloro-3-MDPA has been shown to interact with certain proteins, which can affect the structure and function of these proteins. This can lead to changes in the activity of certain enzymes, and can also affect the activity of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-3-MDPA are not well understood. However, this compound has been shown to interact with certain proteins, which can affect the structure and function of these proteins. Additionally, 5-chloro-3-MDPA has been shown to inhibit certain enzymes, which can lead to changes in the metabolism of certain molecules. This can lead to changes in the activity of certain enzymes, and can also affect the activity of other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-3-MDPA in laboratory experiments include its low cost, its high solubility in organic solvents, and its ability to interact with certain proteins and enzymes. Additionally, this compound is relatively stable and has a low toxicity. However, there are some limitations to using 5-chloro-3-MDPA in laboratory experiments. This compound is not soluble in water, and is not very stable in the presence of light or heat. Additionally, 5-chloro-3-MDPA can be toxic if ingested or inhaled, and should be handled with care.
Direcciones Futuras
The future directions for the use of 5-chloro-3-MDPA in scientific research are numerous. This compound could be used to further study the properties of organic compounds, to develop new drugs and other products, to study the structure of proteins, and to develop new materials. Additionally, 5-chloro-3-MDPA could be used to study the biochemical and physiological effects of certain molecules, and to develop new ways to inhibit certain enzymes. Finally, this compound could also be used to study the interactions between proteins and other molecules, and to develop new ways to manipulate these interactions.
Métodos De Síntesis
The synthesis of 5-chloro-3-MDPA can be achieved through several different methods. The most common method involves the reaction of 3,4-methylenedioxyphenylbenzoic acid with chlorine gas in the presence of a catalyst. This reaction produces 5-chloro-3-MDPA as the main product, along with other byproducts. Other methods for the synthesis of 5-chloro-3-MDPA include the reaction of 3,4-methylenedioxyphenylbenzoic acid with sodium hypochlorite, the reaction of 3,4-methylenedioxyphenylbenzoic acid with phosphorus oxychloride, and the reaction of 3,4-methylenedioxyphenylbenzoic acid with aryl halides.
Aplicaciones Científicas De Investigación
5-chloro-3-MDPA is widely used in scientific research due to its unique properties. It has been used to study the properties of organic compounds, to determine the structure of proteins, and to develop new drugs and other products. Additionally, 5-chloro-3-MDPA has been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and other industrial products. It has also been used in the synthesis of various polymers and other materials.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-11-4-9(3-10(5-11)14(16)17)8-1-2-12-13(6-8)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIHBPQSERRKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














